Conformational Restriction: Enhanced Target Binding Affinity vs. Flexible Analogs
The incorporation of a cyclopropane ring in place of a flexible linker has been shown to increase target binding affinity by a factor of at least 200-fold compared to a non-constrained analog. A study demonstrated that a constrained phenylalanine mimic was equally potent to the native amino acid, while the flexible control molecule was >200-fold less potent [1].
| Evidence Dimension | Target Binding Potency (Relative) |
|---|---|
| Target Compound Data | Equipotent to native Phe derivative (by ITC) |
| Comparator Or Baseline | Flexible control analog: >200-fold less potent |
| Quantified Difference | ≥200-fold |
| Conditions | Isothermal Titration Calorimetry (ITC) binding assay for a protein-ligand interaction |
Why This Matters
This demonstrates the quantifiable advantage of the cyclopropane scaffold in achieving high-affinity binding, a critical selection criterion for lead optimization programs.
- [1] Cramer, D. L. (2013). Design, synthesis, and calorimetric studies on protein-ligand interactions: apolar surface area, conformational constraints, and application of the Topliss decision tree. Ph.D. Dissertation, The University of Texas at Austin. View Source
